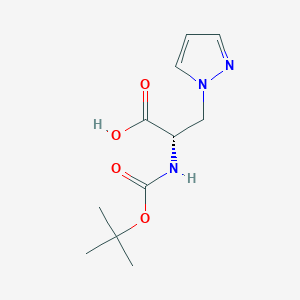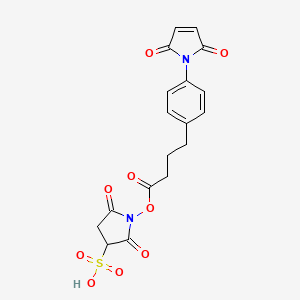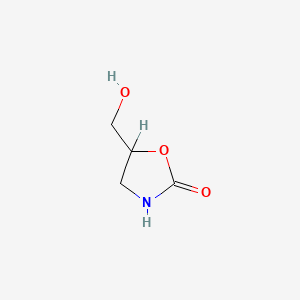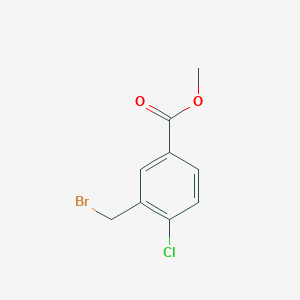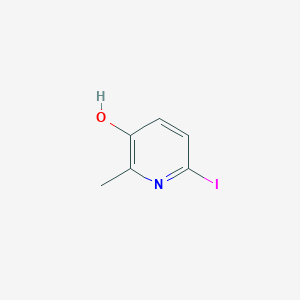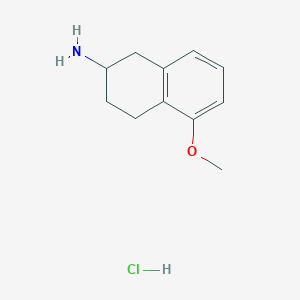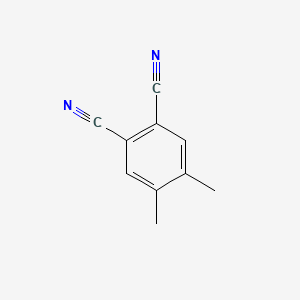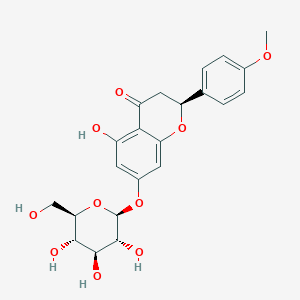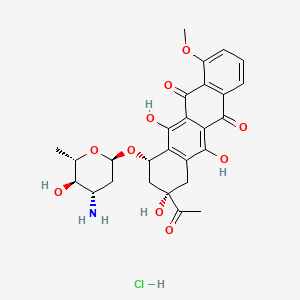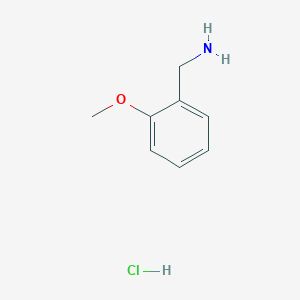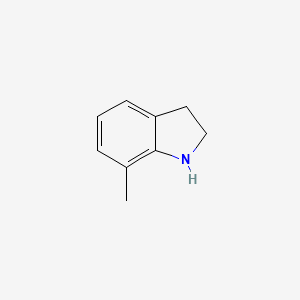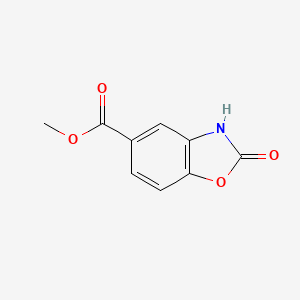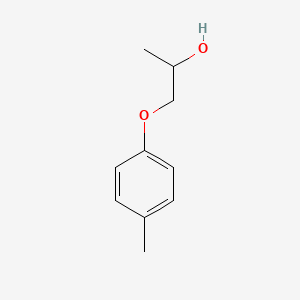
1-(4-Methylphenoxy)-2-propanol
Descripción general
Descripción
1-(4-Methylphenoxy)-2-propanol (4-MMPP) is an organic compound used in various scientific research applications. It is a derivative of phenol and is composed of a phenol ring and a propanol side chain. 4-MMPP is an important intermediate in the synthesis of pharmaceuticals, dyes, and fragrances. It is also used in the production of polymers, plasticizers, and surfactants. 4-MMPP has been studied for its biochemical and physiological effects and has been used in laboratory experiments for its advantages and limitations.
Aplicaciones Científicas De Investigación
- Field : Medicinal Chemistry
- Application : Phenoxy acetamide and its derivatives have been studied for their potential as therapeutic candidates . These compounds have shown promise in enhancing life quality by proving to be successful agents in terms of safety and efficacy .
- Methods : The synthesis of these compounds involves various chemical techniques and computational chemistry applications . For instance, a series of phenoxy oxazolines were synthesized starting with substituted phenols and chloro acetic acid in the presence of acetone and anhydrous potassium carbonate .
- Results : The study provided complete information regarding pharmacologically interesting compounds of widely different composition . This could provide an opportunity for chemists to design new derivatives of phenoxy acetamide .
- Field : Medicinal Chemistry
- Application : The synthesis of antidepressant molecules through metal-catalyzed procedures is an important field of medicinal chemistry . Different transition metals, including iron, nickel, ruthenium, and others, serve as catalysts in the synthesis of antidepressants .
- Methods : Key structural motifs included in antidepressant drugs such as tricyclic antidepressants (TCAs), selective serotonin reuptake inhibitors (SSRIs), and others can be synthesized in a variety of effective ways using metal-catalyzed steps .
- Results : The development of novel dual- or multi-target antidepressants is a significant area of study in the discipline . Antidepressants have shown effectiveness in alleviating symptoms and enhancing the quality of life for individuals with moderate to severe depression .
- Field : Organic Chemistry
- Application : Phenol derivatives, such as “1-(4-Methylphenoxy)-2-propanol”, have high potential as building blocks for the synthesis of bioactive natural products and conducting polymers .
- Methods : Innovative synthetic methods have been developed for the preparation of m-aryloxy phenols, which has allowed for the preparation of complex m-aryloxy phenols with functional groups, such as esters .
- Results : The development of these innovative synthetic methods has expanded the possibilities for the creation of new bioactive natural products and conducting polymers .
Pharmacological Activities of Phenoxy Acetamide and Its Derivatives
Synthesis of Antidepressant Molecules
Synthesis of Bioactive Natural Products and Conducting Polymers
- Field : Polymer Chemistry
- Application : A novel process for the preparation of 1-(4-methylphenoxy),4-phenoxybenzene (I) by the nucleophilic substitution route and its oxidation to give 4-(4-phenoxyphenoxy) benzoic acid (II), a monomer used for the synthesis of specialty thermoplastic polymer .
- Methods : The process involves the nucleophilic substitution route starting from commonly available raw materials like phenol, para cresol, and para dihalobenzene in a one-pot process, preferably, in two separate steps .
- Results : The process provides a new method for the preparation of specialty thermoplastic polymers .
- Field : Organic Chemistry
- Application : Synthesis of the Zn, Mg, and LuOAc phthalocyanines (Pcs) containing sterically hindered 2,6-di-(tert-butyl)-4-methylphenol group .
- Methods : The synthesis was achieved by the cyclotetramerization of the 4-[2,6-di-(tert-butyl)-4-methylphenoxy]phthalonitrile .
- Results : The photo-physicochemical properties of the targeted molecules include fluorescence quantum yields, lifetimes, singlet oxygen generation, and photodegradation quantum yields were recorded in dimethyl sulfoxide .
- Field : Organic Chemistry
- Application : The synthesis of 4-methoxymethylbenzoic acid involves the use of phenoxy derivatives .
- Methods : The reaction mechanism involves the formation of a radical intermediate (diradical) by the benzophenone, which in the presence of isopropanol forms a more stable radical intermediate that, via radical coupling, originates the benzopinacol product .
- Results : The process provides a new method for the synthesis of 4-methoxymethylbenzoic acid .
Preparation of Specialty Thermoplastic Polymer
Synthesis of Phthalocyanines
Synthesis of 4-Methoxymethylbenzoic Acid
- Field : Analytical Chemistry
- Application : NMR spectroscopy is a powerful tool for determining the structure of organic compounds, including phenoxy derivatives . It can be used to identify the presence of specific functional groups and the connectivity of atoms within a molecule .
- Methods : In a typical NMR experiment, the sample is placed in a strong magnetic field, and radio frequency radiation is applied to induce transitions between nuclear spin states . The resulting NMR spectrum provides information about the chemical environment of the nuclei .
- Results : The analysis of NMR spectra can provide detailed information about the structure of the molecule, including the number and type of functional groups, the connectivity of the atoms, and the relative positions of the atoms .
- Field : Organic Chemistry
- Application : The synthesis of 4-methoxymethylbenzoic acid involves the use of phenoxy derivatives .
- Methods : The reaction mechanism involves the formation of a radical intermediate (diradical) by the benzophenone, which in the presence of isopropanol forms a more stable radical intermediate that, via radical coupling, originates the benzopinacol product .
- Results : The process provides a new method for the synthesis of 4-methoxymethylbenzoic acid .
- Field : Organic Chemistry
- Application : The synthesis of 4-(((4-methoxyphenyl)amino)methyl)-N, N-dimethylaniline and 2-methoxy-5-((phenylamino)methyl)phenol via Schiff bases reduction route .
- Methods : The compounds consist of asymmetric units of C16H20N2O (1) and C14H15NO2 (2) in orthorhombic and monoclinic crystal systems, respectively .
- Results : The compounds were fully characterized by 1H and 13C NMR, infrared, elemental analysis, UV–Vis, and MALDI-TOF spectral data .
NMR Spectroscopy
Synthesis of 4-Methoxymethylbenzoic Acid
Synthesis of Amino Methyl Aniline
Propiedades
IUPAC Name |
1-(4-methylphenoxy)propan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O2/c1-8-3-5-10(6-4-8)12-7-9(2)11/h3-6,9,11H,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTOVIJQMFYQNSX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90495688 | |
| Record name | 1-(4-Methylphenoxy)propan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90495688 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Methylphenoxy)-2-propanol | |
CAS RN |
4369-08-8 | |
| Record name | 1-(4-Methylphenoxy)propan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90495688 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



